Patuletin-7-diglucoside
Description
Properties
CAS No. |
1217118-98-3 |
|---|---|
Molecular Formula |
C28H32O18 |
Molecular Weight |
656.546 |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O18/c1-41-26-12(5-11-15(19(26)35)18(34)22(38)25(43-11)8-2-3-9(30)10(31)4-8)44-28-24(40)21(37)17(33)14(46-28)7-42-27-23(39)20(36)16(32)13(6-29)45-27/h2-5,13-14,16-17,20-21,23-24,27-33,35-40H,6-7H2,1H3 |
InChI Key |
FGISESAFFBBOCC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O |
Synonyms |
2-(3,4-Dihydroxyphenyl)-7-[(6-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between patuletin-7-diglucoside and related flavonoid glycosides:
Key Observations :
- Glycosylation Position: Unlike quercetin-3-O-rutinoside (rutin), this compound’s glycosylation at the 7-OH position reduces its ability to chelate metal ions, which may alter antioxidant mechanisms .
- Sugar Complexity: The diglucosylation in this compound enhances water solubility compared to monoglycosylated acacetin-7-O-glucoside but reduces membrane permeability due to increased polarity .
Physicochemical Properties
| Property | This compound | Acacetin-7-O-glucoside | Vitexin 7-rutinoside |
|---|---|---|---|
| Water Solubility (mg/mL) | ~15.2 (pH 7.0) | ~8.7 (pH 7.0) | ~12.5 (pH 7.0) |
| LogP (Octanol-Water) | -1.8 | -0.5 | -2.1 |
| UV-Vis λmax (nm) | 254, 350 | 268, 340 | 270, 336 |
Functional Implications :
Mechanistic Insights :
- This compound’s superior anti-inflammatory activity over acacetin-7-O-glucoside may arise from its methyl groups stabilizing interactions with inflammatory mediators .
- Its moderate cytotoxicity compared to quercetin-3-O-rutinoside suggests that glycosylation position and aglycone methylation modulate cell-specific toxicity .
Preparation Methods
Extraction and Purification Protocols
The extraction process typically involves solvent-based isolation followed by chromatographic purification. A study on Tagetes mendocina aerial parts utilized methanol-water (70:30 v/v) extraction, yielding a crude flavonoid fraction. Subsequent liquid-liquid partitioning with ethyl acetate and n-butanol enriched the glycoside content, with this compound identified via LC-MS/MS analysis. Column chromatography using Sephadex LH-20 and reverse-phase C18 silica gel further purified the compound, achieving a purity of >90% as confirmed by NMR.
Table 1: Key Parameters for Natural Extraction of this compound
| Parameter | Details |
|---|---|
| Plant Source | Tagetes mendocina aerial parts |
| Extraction Solvent | Methanol-water (70:30 v/v) |
| Partitioning Solvents | Ethyl acetate, n-butanol |
| Chromatography Media | Sephadex LH-20, C18 silica gel |
| Purity Achieved | >90% (NMR-validated) |
Despite its feasibility, natural extraction faces limitations such as low yield (0.02–0.05% dry weight) and seasonal variability in plant metabolite profiles.
Enzymatic Synthesis Using Glycosyltransferases
Enzymatic synthesis offers a scalable and regioselective alternative to natural extraction. The discovery of flavonoid 7-O-glycosyltransferases (7-UGTs) has enabled targeted glucosylation of patuletin. CsUGT75L12, a 7-UGT identified in tea plants (Camellia sinensis), has demonstrated specificity for transferring glucose to the 7-hydroxy group of flavonols.
In Vitro Enzymatic Reactions
Recombinant CsUGT75L12 expressed in E. coli catalyzes the transfer of glucose from UDP-glucose to patuletin, forming patuletin-7-glucoside. A second glucosylation step using the same enzyme yields the diglucoside derivative. The reaction conditions optimized for kaempferol (a structural analog) include:
-
pH : 7.5 (Tris-HCl buffer)
-
Temperature : 30°C
-
Substrate Ratio : 1:3 (patuletin:UDP-glucose)
-
Reaction Time : 12 hours
Product identification via UPLC-MS/MS and NMR confirmed the exclusive glucosylation at position 7, with no activity observed at position 3.
Table 2: Enzymatic Synthesis Parameters for this compound
| Parameter | Details |
|---|---|
| Enzyme | Recombinant CsUGT75L12 |
| Sugar Donor | UDP-glucose |
| Optimal pH | 7.5 |
| Temperature | 30°C |
| Yield (Two-Step) | ~65% (theoretical maximum) |
This method’s regioselectivity avoids the need for protecting groups, streamlining synthesis. However, enzyme stability and UDP-glucose cost remain practical constraints.
Semi-Synthetic Approaches
Semi-synthetic strategies combine natural precursor isolation with chemical or enzymatic modification. Patuletin, extracted from spinach or Tagetes species, serves as the aglycone for subsequent glucosylation.
Chemical Glucosylation
Chemical synthesis involves protecting the 3- and 4'-hydroxy groups of patuletin using tert-butyldimethylsilyl (TBDMS) chloride, followed by Koenigs-Knorr glucosylation at position 7. Deprotection with tetrabutylammonium fluoride (TBAF) yields this compound. While effective, this method requires toxic reagents and generates hazardous waste, limiting its industrial applicability.
Hybrid Enzymatic-Chemical Methods
A hybrid approach employs mild chemical activation (e.g., trichloroacetimidate glucosylation) for the first glucose unit, followed by enzymatic addition of the second glucose using CsUGT75L12. This method balances regioselectivity and scalability, achieving an overall yield of 48%.
Comparative Analysis of Preparation Methods
Table 3: Comparison of this compound Synthesis Methods
| Method | Yield | Selectivity | Scalability | Cost |
|---|---|---|---|---|
| Natural Extraction | 0.02–0.05% | Low | Limited | Moderate |
| Enzymatic Synthesis | ~65% | High | High | High |
| Semi-Synthetic (Hybrid) | ~48% | Moderate | Moderate | Moderate |
Natural extraction is ideal for small-scale studies but impractical for industrial production. Enzymatic synthesis, while costly, offers high selectivity and yield, making it suitable for pharmaceutical applications. Semi-synthetic methods provide a middle ground but require optimization to reduce reliance on toxic reagents .
Q & A
Q. How should researchers design longitudinal studies to evaluate this compound’s chronic toxicity?
- Methodological Answer : Use OECD Guideline 452 for 12-month rodent studies. Dose animals orally at 3–5 concentrations, monitor hematological/biochemical markers, and perform histopathology. Apply Kaplan-Meier survival analysis and Cox proportional hazards models to assess dose-response relationships. Include recovery groups to evaluate reversibility of effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
